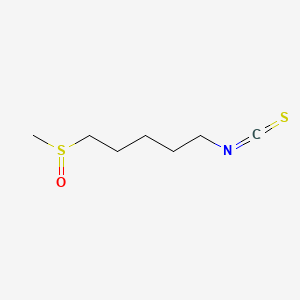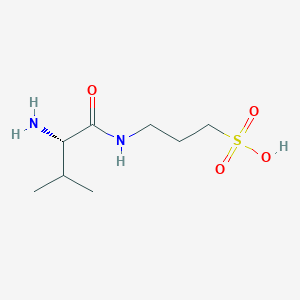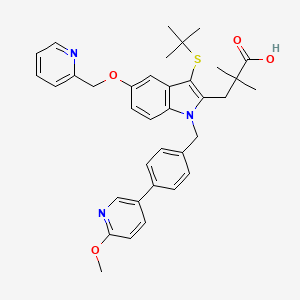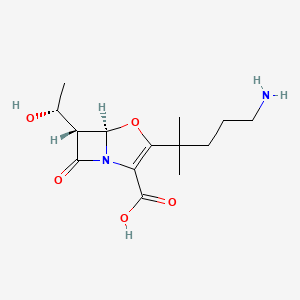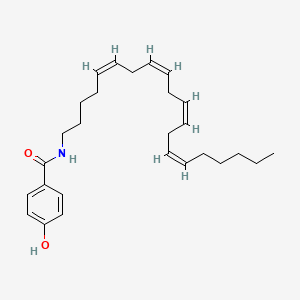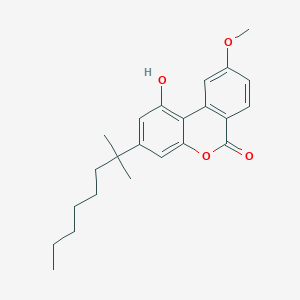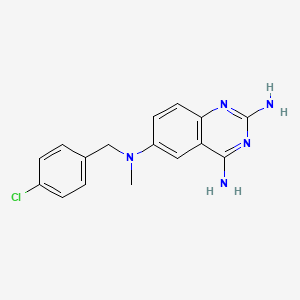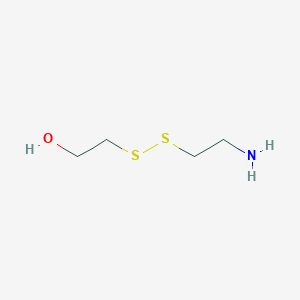
Aminoethyl-SS-ethylalcohol
Descripción general
Descripción
Aminoethyl-SS-ethylalcohol is a glutathione cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It belongs to the class of amino alcohols .
Synthesis Analysis
Aminoethyl-SS-ethylalcohol is used in the synthesis of antibody-drug conjugates (ADCs). It is attached to an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular weight of Aminoethyl-SS-ethylalcohol is 153.26 and its molecular formula is C4H11NOS2 .Chemical Reactions Analysis
Aminoethyl-SS-ethylalcohol contains both an amino group and an alcohol group in its structure, which makes it useful in a variety of chemical reactions and applications .Aplicaciones Científicas De Investigación
Electrochemical Polymerisation
A study by Imamoglu and Önal (2004) explored the electrochemical polymerisation of 2-aminofluorene in an ethylalcohol/water mixture. This process yielded a conducting polymer deposit with potential applications in electronic materials (Imamoglu & Önal, 2004).
Biocompatible and Bioreducible Micelles
Lu et al. (2015) reported on the development of biodegradable α-amino acid-based poly(disulfide urethane)s as micelles for intracellular doxorubicin release. These micelles were synthesized using α-amino acid derivatives and showed potential for targeted anticancer drug delivery (Lu et al., 2015).
Enantioselective Addition in Organic Chemistry
Scarpi et al. (2004) utilized conformationally constrained, optically active 1,4-aminoalcohols as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, an important reaction in asymmetric synthesis (Scarpi et al., 2004).
Self-Assembled Silk Sericin Nanoparticles
Cho et al. (2003) investigated the preparation of silk sericin nanoparticles using activated poly(ethylene glycol). These nanoparticles have potential applications in biomedicine due to their moisture-retaining properties (Cho et al., 2003).
Intracellular Gene Delivery
Christensen et al. (2006) synthesized poly(amido ethylenimine)s with disulfide bonds for triggered intracellular gene delivery. These polymers formed nanoparticles for efficient gene transfer with low toxicity (Christensen et al., 2006).
Antibacterial Coatings on Stainless Steel
Yuan et al. (2010) developed antibacterial coatings on stainless steel surfaces. These coatings, made from polysilsesquioxane and quaternized poly(2-(dimethyamino)ethyl methacrylate), showed potential for inhibiting biofilm formation and biocorrosion (Yuan et al., 2010).
Propiedades
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHFAPXIBISUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoethyl-SS-ethylalcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)
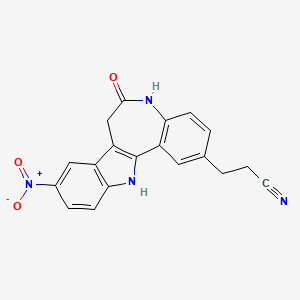
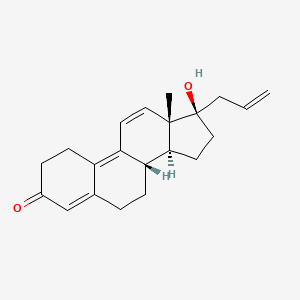
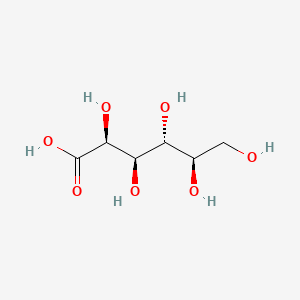
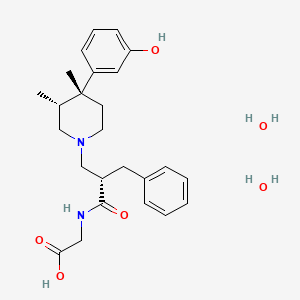
![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)
methoxy}propanoic acid](/img/structure/B1664810.png)
